N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide
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Overview
Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a butyramide group attached to a phenyl ring, which is further connected to a 3-methylimidazo[2,1-b]thiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[2,1-b]thiazole with a phenylbutyramide derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
- N-[4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-thiophenesulfonamide
Uniqueness
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is unique due to its specific structural features and the presence of the butyramide group, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-4-15(20)17-13-7-5-12(6-8-13)14-9-19-11(2)10-21-16(19)18-14/h5-10H,3-4H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUGCAXCDRACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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